molecular formula C28H26ClN3O4 B14945151 4-[({1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)amino]-N,N-dimethylbenzamide

4-[({1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)amino]-N,N-dimethylbenzamide

Cat. No.: B14945151
M. Wt: 504.0 g/mol
InChI Key: XNEGZQUSUDRLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}-NN-DIMETHYLBENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a chlorobenzoyl group, a methoxy group, and an indole moiety. Its unique chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}-NN-DIMETHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the indole core. The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The resulting indole is then subjected to chlorobenzoylation using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

Subsequently, the methoxy group is introduced via methylation using methyl iodide and a strong base like sodium hydride. The final step involves the acylation of the indole derivative with NN-dimethylbenzamide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}-NN-DIMETHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted amides or thioamides

Scientific Research Applications

4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}-NN-DIMETHYLBENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}-NN-DIMETHYLBENZAMIDE involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcomes. The compound’s ability to modulate enzyme activity makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-hydroxyacetamide
  • N-(2-aminophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide
  • 2-(1-ethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide

Uniqueness

4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}-NN-DIMETHYLBENZAMIDE stands out due to its specific structural features, such as the combination of a chlorobenzoyl group and an indole moiety, which confer unique chemical and biological properties

Properties

Molecular Formula

C28H26ClN3O4

Molecular Weight

504.0 g/mol

IUPAC Name

4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]-N,N-dimethylbenzamide

InChI

InChI=1S/C28H26ClN3O4/c1-17-23(16-26(33)30-21-11-7-18(8-12-21)27(34)31(2)3)24-15-22(36-4)13-14-25(24)32(17)28(35)19-5-9-20(29)10-6-19/h5-15H,16H2,1-4H3,(H,30,33)

InChI Key

XNEGZQUSUDRLMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=C(C=C4)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.